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Compound of Interest

Compound Name: Hydroxy-PEG4-acid

Cat. No.: B1673974

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hydroxy-PEG4-acid,
a heterobifunctional linker, in various bioconjugation techniques. The detailed protocols and
data presented herein are intended to guide researchers in the successful design and
execution of their experiments for applications ranging from antibody-drug conjugates (ADCs)
and PROTACSs to nanoparticle functionalization and hydrogel formation.

Introduction to Hydroxy-PEG4-acid

Hydroxy-PEG4-acid is a versatile crosslinking reagent featuring a terminal hydroxyl (-OH)
group and a carboxylic acid (-COOH) group separated by a hydrophilic 4-unit polyethylene
glycol (PEG) spacer. This unique structure offers several advantages in bioconjugation:

o Heterobifunctionality: The orthogonal reactive groups allow for the sequential and controlled
conjugation of two different molecules.

o Hydrophilicity: The PEG spacer enhances the aqueous solubility of the resulting conjugate,
which is beneficial for biological applications and can help to reduce aggregation.[1]

» Flexibility: The PEG chain provides a flexible spacer between the conjugated molecules,
which can be crucial for maintaining the biological activity of proteins or optimizing the
efficacy of constructs like ADCs and PROTACSs.
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» Defined Length: The monodisperse nature of the PEG4 linker ensures a consistent and
defined distance between the conjugated entities.[1]

Chemical Structure:

Table 1. Physicochemical Properties of Hydroxy-PEG4-acid

Property Value Reference
Molecular Weight 266.29 g/mol [2]
Molecular Formula C11H2207 [2]

CAS Number 937188-59-5 [2]
Appearance Liquid

Purity >95%

Storage -20°C, desiccated

Applications and Protocols
Antibody-Drug Conjugate (ADC) Synthesis

Hydroxy-PEG4-acid is widely used as a non-cleavable linker in the synthesis of ADCs. The
carboxylic acid moiety is activated to react with primary amines (e.g., lysine residues) on the
antibody surface, while the hydroxyl group can be used for further modification if required,
though it's often the payload that is first attached to the linker.

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.researchgate.net/figure/Overview-of-the-HER2-signaling-pathway-Unlike-the-other-EGFR-family-of-receptors-HER2_fig1_365238043
https://www.benchchem.com/product/b1673974?utm_src=pdf-body
https://www.researchgate.net/publication/284565181_Fabrication_of_PEG-carboxymethylcellulose_hydrogel_by_thiol-norbornene_photo-click_chemistry
https://www.researchgate.net/publication/284565181_Fabrication_of_PEG-carboxymethylcellulose_hydrogel_by_thiol-norbornene_photo-click_chemistry
https://www.researchgate.net/publication/284565181_Fabrication_of_PEG-carboxymethylcellulose_hydrogel_by_thiol-norbornene_photo-click_chemistry
https://www.benchchem.com/product/b1673974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Linker-Payload Activation

Hydroxy-PEG4-acid + Payload

Activate Carboxyl Group

EDC/NHS Activation

|

Conjugation Purification & Characterization

Antibody Conjugation Reactwon)—»(Purification (HIC/SEC)HCharacterization (MS, HPLC))—»(FinaI ADC)

Click to download full resolution via product page

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

This protocol describes the activation of the carboxylic acid group on a pre-formed Hydroxy-
PEG4-acid-payload conjugate and its subsequent reaction with an antibody.

Materials:

+ Hydroxy-PEG4-acid-payload conjugate

e Antibody (e.g., Trastuzumab) in amine-free buffer (e.g., PBS, pH 7.2-7.5)
o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous
reactions

e Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
¢ Quenching Buffer: 1 M Glycine or Tris, pH 7.5

 Purification columns (e.g., Hydrophobic Interaction Chromatography - HIC, Size Exclusion
Chromatography - SEC)

Procedure:
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Activation of Linker-Payload:
o Dissolve the Hydroxy-PEG4-acid-payload conjugate in Activation Buffer.

o Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS to the linker-payload
solution.

o Incubate the reaction for 15-30 minutes at room temperature.
Conjugation to Antibody:

o Immediately add the activated linker-payload solution to the antibody solution. A common
starting point is a 5-10 fold molar excess of the linker-payload to the antibody.

o Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction with primary

amines.

o Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle
stirring.

Quenching:

o Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by
consuming any unreacted NHS esters.

o Incubate for 15 minutes at room temperature.
Purification:
o Purify the ADC from unreacted linker-payload and other reagents using HIC or SEC.

o For HIC, a typical mobile phase A would be 1.5 M ammonium sulfate in 25 mM potassium
phosphate pH 7.0, and mobile phase B would be 25 mM potassium phosphate pH 7.0 with
25% isopropanol. A linear gradient is used for elution.

Characterization:
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o Determine the protein concentration using a BCA assay or by measuring absorbance at
280 nm.

o Analyze the Drug-to-Antibody Ratio (DAR) using mass spectrometry (MS) or hydrophobic
interaction chromatography (HIC).

Table 2: Representative Quantitative Parameters for ADC Synthesis

Parameter Value Reference
Linker:Antibody Molar Ratio 5:1t0 20:1

EDC:Linker Molar Ratio 2:1to5:1

NHS:Linker Molar Ratio 2:1to5:1

Activation Time 15 - 30 minutes

] ) ] 1 - 2 hours at RT, or overnight
Conjugation Time

at4°C
Quenching Time 15 minutes
Typical Average DAR 2-4

A common application of this technology is the development of ADCs targeting the HER2
receptor, which is overexpressed in various cancers. The antibody component (e.qg.,
Trastuzumab) binds to the HER2 receptor, leading to internalization of the ADC. Inside the cell,
the payload (e.g., Monomethyl auristatin E - MMAE) is released and exerts its cytotoxic effect
by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
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HER?2 Signaling Pathway and ADC Mechanism of Action.
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PROTAC Synthesis

Hydroxy-PEG4-acid is an ideal linker for creating Proteolysis Targeting Chimeras (PROTACS),
which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for
degradation. The flexibility and hydrophilicity of the PEG4 linker are critical for facilitating the
formation of a stable ternary complex between the target protein, the PROTAC, and the E3

ligase.

Step 1: Linker-Ligand 1 Synthesis Step 2: PROTAC Assembly

E3 Ligase Ligand Target Protein Ligand

h J
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Purification & Characterization
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General workflow for PROTAC synthesis.

This protocol provides a general guideline for a two-step synthesis of a PROTAC.
Materials:

o Hydroxy-PEG4-acid

o E3 ligase ligand with a reactive handle (e.g., amine or hydroxyl)

o Target protein ligand with a reactive handle

e Coupling reagents (e.g., HATU, DCC, EDC/NHS)

e Anhydrous solvents (e.g., DMF, DCM)

 Purification system (e.g., preparative HPLC)
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o Characterization instruments (e.g., LC-MS, NMR)
Procedure:
o Synthesis of Linker-Ligand 1 (e.g., Linker-E3 Ligase Ligand):

o Dissolve the E3 ligase ligand and a slight molar excess of Hydroxy-PEG4-acid in an
anhydrous solvent.

o Add the appropriate coupling reagents. For example, for an amide bond formation, use
EDC and NHS.

o Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
o Purify the product by column chromatography.

e PROTAC Assembly:

[¢]

Dissolve the purified Linker-Ligand 1 and the target protein ligand in an anhydrous solvent.

o

Activate the remaining functional group on the linker (the hydroxyl group of the original
Hydroxy-PEG4-acid may need to be converted to a more reactive group first) or the
target protein ligand.

[¢]

Add the appropriate coupling reagents and stir the reaction at room temperature.

[¢]

Monitor the reaction by TLC or LC-MS.
 Purification and Characterization:
o Purify the final PROTAC molecule using preparative HPLC.
o Confirm the identity and purity of the PROTAC using LC-MS and NMR spectroscopy.

Table 3: Representative Quantitative Parameters for PROTAC Synthesis
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Parameter Value Reference
Ligand:Linker Molar Ratio 1:1to1:1.2

Coupling Reagent Excess 1.5 - 2.0 equivalents

Reaction Time 1- 24 hours

Purification Method Preparative HPLC

Characterization LC-MS, NMR

Nanoparticle Surface Functionalization

The hydrophilic nature of Hydroxy-PEG4-acid makes it an excellent choice for functionalizing
the surface of nanopatrticles, such as gold nanoparticles (AuNPs) or iron oxide nanoparticles
(IONPs). This PEGylation process can improve the stability of nanoparticles in biological
media, reduce non-specific protein binding, and increase their circulation time in vivo.

Linker Activation

Modify Hydroxyl Group
Thiolation or Amination

Conjugation Purification & Characterization
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Workflow for Nanoparticle Surface Functionalization.

This protocol describes the modification of the hydroxyl group of Hydroxy-PEG4-acid to a thiol
group for attachment to the surface of AUNPs.

Materials:
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» Hydroxy-PEG4-acid

¢ 3-Mercaptopropionic acid

e Dicyclohexylcarbodiimide (DCC)

e 4-(Dimethylamino)pyridine (DMAP)

e Anhydrous Dichloromethane (DCM)

o Citrate-stabilized Gold Nanopatrticles (AuNPS)
e Deionized (DI) water

Procedure:

» Thiolation of Hydroxy-PEG4-acid:

o

Dissolve Hydroxy-PEG4-acid and 3-mercaptopropionic acid in anhydrous DCM.

[¢]

Add DCC and a catalytic amount of DMAP to the solution.

o

Stir the reaction mixture under an inert atmosphere at room temperature for 24 hours.

[e]

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

(¢]

Evaporate the solvent to obtain the thiolated Hydroxy-PEG4-acid. Purify by column
chromatography if necessary.

e Conjugation to AuNPs:

o Add the thiolated Hydroxy-PEG4-acid to the citrate-stabilized AUNP solution.

o Gently mix the solution and allow it to react for 12-24 hours at room temperature.
e Purification:

o Centrifuge the solution to pellet the functionalized AuNPs.
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o Remove the supernatant and resuspend the nanoparticles in DI water or a buffer of
choice.

o Repeat the washing step three times to remove any unbound linker.

e Characterization:

o Characterize the functionalized AuNPs using Dynamic Light Scattering (DLS) to determine
the hydrodynamic diameter, Transmission Electron Microscopy (TEM) for size and
morphology, and UV-Vis spectroscopy to observe the shift in the surface plasmon
resonance peak.

Table 4: Representative Quantitative Parameters for AUNP Functionalization

Parameter Value Reference
DCC:Linker Molar Ratio 1.1:1

DMAP Amount Catalytic

Thiolation Reaction Time 24 hours

Conjugation Time 12 - 24 hours

Washing Steps 3 times

Hydrogel Formation

Hydroxy-PEG4-acid can be incorporated into hydrogel networks to introduce free carboxyl
groups, which can be used for further functionalization or to impart pH-responsive properties to
the hydrogel.

This protocol describes a general method for forming a hydrogel by crosslinking a thiol-
modified polymer with a PEG-based crosslinker, where Hydroxy-PEG4-acid can be
incorporated.

Materials:

o A polymer with functional groups for crosslinking (e.g., thiol-modified hyaluronic acid)
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A PEG-based crosslinker (e.g., PEG-diacrylate)

Hydroxy-PEG4-acid (optional, for introducing carboxyl groups)

Photoinitiator (if using photocrosslinking)

Buffer solution (e.g., PBS)

Procedure:

e Preparation of Precursor Solution:

o Dissolve the thiol-modified polymer and the PEG-based crosslinker in a buffer solution.

o If incorporating Hydroxy-PEG4-acid, it can be co-dissolved in the precursor solution. The
carboxylic acid can be activated later for further conjugation or left as is to provide pH
sensitivity.

e Hydrogel Formation:

o The crosslinking can be initiated through various mechanisms, such as Michael-type
addition between thiols and acrylates, or through photo-crosslinking in the presence of a
photoinitiator and UV light.

o For Michael-type addition, simply mixing the precursor solutions will initiate gelation. The
gelation time can be tuned by adjusting the concentration and pH.

o For photo-crosslinking, expose the precursor solution to UV light for a specified time.
e Characterization:

o The properties of the hydrogel, such as swelling ratio, mechanical strength, and
degradation rate, can be characterized using standard techniques.

Table 5: Factors Influencing PEG Hydrogel Properties
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Parameter Effect on Hydrogel Properties

Higher MW generally leads to a larger mesh
PEG Molecular Weight size, higher swelling, and lower mechanical

strength.

c linking Density Higher density results in a smaller mesh size,
rosslinking Densi
g lower swelling, and higher mechanical strength.

Higher concentration generally leads to a
Concentration of Polymer denser network and increased mechanical

strength.

) ] Can introduce pH-sensitivity and provide sites
Incorporation of Hydroxy-PEG4-acid ] o
for further functionalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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